molecular formula C8H7FO2 B074067 alpha-Fluorophenylacetic acid CAS No. 1578-63-8

alpha-Fluorophenylacetic acid

Cat. No. B074067
CAS RN: 1578-63-8
M. Wt: 154.14 g/mol
InChI Key: ATPPNMLQNZHDOG-UHFFFAOYSA-N
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Description

Alpha-Fluorophenylacetic acid is a chemical compound with the molecular formula C8H7FO2 . It is also known by other names such as 2-fluoro-2-phenylacetic acid, fluorophenylacetic acid, fluoro phenyl acetic acid, and benzeneacetic acid .


Molecular Structure Analysis

The molecular structure of alpha-Fluorophenylacetic acid consists of a phenyl group (a ring of six carbon atoms) attached to a two-carbon chain, one of which is a carboxylic acid group (COOH) and the other is a fluorine atom . The InChI Key is ATPPNMLQNZHDOG-ZETCQYMHSA-M .


Physical And Chemical Properties Analysis

Alpha-Fluorophenylacetic acid is a crystalline powder or crystals . It has a molecular weight of 154.14 g/mol . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.

Scientific Research Applications

Chemical Properties

2-Fluoro-2-phenylacetic acid has a molecular weight of 154.14 and its IUPAC name is fluoro(phenyl)acetic acid . It is a solid substance stored in dry conditions at 2-8°C .

Safety Information

This compound is classified as dangerous with hazard statements H301+H311+H331-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Enzymatic Synthesis

Fluorinated compounds like 2-fluoro-2-phenylacetic acid are widely used in molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Enzymatic synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists .

Role in Enzyme-Catalyzed Reactions

A favorable (S)-configuration was observed in the fast reaction using racemic 2-fluoro-2-phenylacetic acid . The results show that the enzyme pocket can accept a larger substrate than the natural substrate fluoroacetic acid, and that this non-natural compound is more reactive than fluoroacetic acid .

Applications in Pharmaceuticals

Through molecular simulation, antiviral N-heterocycles (2’-fluoro-2’-deoxycytidine) was evaluated for its inhibitory effect on protease and showed good affinity for target receptors . This suggests potential applications of 2-fluoro-2-phenylacetic acid in the development of antiviral drugs .

Applications in Molecular Imaging

Fluorinated compounds are used in molecular imaging . The presence of fluorine atoms can enhance the performance of these compounds, potentially making 2-fluoro-2-phenylacetic acid a valuable compound in this field .

Applications in Material Science

Fluorinated compounds are also used in material science . The unique properties of fluorine atoms can enhance the performance of these materials, suggesting potential applications of 2-fluoro-2-phenylacetic acid in this field .

Future Development Trends

The synthesis of fluorides has attracted more and more attention from biologists and chemists . The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015 . The structure and catalytic mechanism of fluorinase are introduced to understand fluorobiochemistry . This review will help researchers to understand the significance of enzymatic methods for the synthesis of fluorinated compounds and find or create excellent fluoride synthase in future research .

Safety And Hazards

For detailed safety and hazard information, it’s best to refer to the Material Safety Data Sheet (MSDS) for alpha-Fluorophenylacetic acid . It’s important to handle all chemicals with appropriate safety precautions.

properties

IUPAC Name

2-fluoro-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPPNMLQNZHDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00901720
Record name NoName_860
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Fluorophenylacetic acid

CAS RN

1578-63-8
Record name α-Fluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1578-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluorophenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.929
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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